

DTD (Ethylene Sulfate): Technical Comparison & Application Guide

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Compound of Interest

Compound Name:	4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
CAS No.:	4440-89-5
Cat. No.:	B123261

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Executive Summary: Resolving the Identity

The Core Premise: In the fields of materials science and advanced synthesis, DTD (1,3,2-Dioxathiolane 2,2-dioxide) and Ethylene Sulfate are identical chemical entities. The dual nomenclature arises from industry-specific vernacular: "Ethylene Sulfate" is the IUPAC-derived chemical name used in organic synthesis and toxicology, while "DTD" is the trade acronym ubiquitous in the Lithium-Ion Battery (LIB) industry.

This guide treats DTD/Ethylene Sulfate as the subject, comparing its performance against its primary functional alternatives: Vinylene Carbonate (VC), 1,3-Propane Sultone (PS), and Trimethylene Sulfate (TMS).

Key Value Proposition:

- For Battery Researchers: DTD is a "low-impedance" SEI former, superior to VC in low-temperature performance but more moisture-sensitive.

- For Drug Developers: Ethylene Sulfate is a potent alkylating agent and a known genotoxic impurity (PGI) that requires rigorous control strategies (TTC < 1.5 μ g/day) in pharmaceutical manufacturing.

Chemical Identity & Mechanism of Action[1]

The Structural Advantage

DTD is a cyclic sulfate ester.[1] Its reactivity is driven by the high ring strain of the five-membered heterocyclic ring containing sulfur.

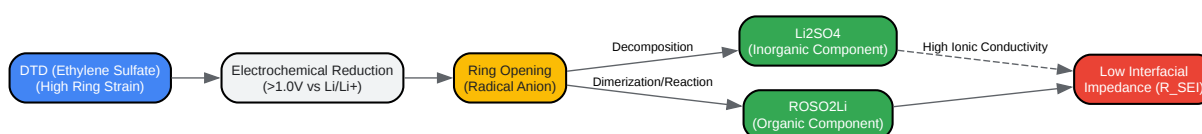
- Formula:
- CAS: 1072-53-3[2][3][4]
- Melting Point: 95–99°C (Solid at room temp, unlike liquid VC or PS)
- Reduction Potential: ~1.0–1.5 V vs.

(Reduces before EC/solvent).

Mechanism: The Ring-Opening Pathway

Upon electrochemical reduction (in batteries) or nucleophilic attack (in synthesis), the DTD ring opens. In batteries, this forms a Solid Electrolyte Interphase (SEI) rich in lithium alkyl sulfates () and lithium sulfate ().

Why it outperforms alternatives: Unlike Vinylene Carbonate (VC), which forms a thick, resistive poly(VC) layer, DTD forms a thin, inorganic-rich layer. This results in lower interfacial impedance, enabling better low-temperature discharge and high-rate capability.



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Figure 1: Electrochemical reduction pathway of DTD leading to low-impedance SEI components.

Performance Comparison: DTD vs. Alternatives

This section contrasts DTD with its primary competitors in electrolyte engineering and synthesis.

DTD vs. Vinylene Carbonate (VC)

Context: VC is the industry standard for cycle life. DTD is the challenger for power density and low-temp operation.

Feature	DTD (Ethylene Sulfate)	Vinylene Carbonate (VC)	Verdict
SEI Nature	Thin, inorganic-rich ()	Thick, polymeric (Poly-VC)	DTD for Power; VC for Stability
Impedance (DCR)	Low (Excellent kinetics)	High (Increases with concentration)	DTD Wins
High Temp Stability	Moderate (Gas generation risks)	High (Excellent passivation)	VC Wins
Low Temp Performance	Superior (-20°C retention)	Poor (High resistance)	DTD Wins
Toxicity	Toxic (Alkylating agent)	Toxic (but liquid, easier handling)	Tie (Both hazardous)

Experimental Insight:

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In NCM/Graphite pouch cells, a blend of 1% DTD + 1% VC often outperforms 2% VC alone. The DTD passivates the anode first (lower reduction potential), forming a conductive scaffold, while VC fills defects, creating a "hybrid" SEI that balances life and power.

DTD vs. 1,3-Propane Sultone (PS)

Context: PS is the traditional sulfur additive. DTD is the cyclic sulfate evolution.[1]

Feature	DTD (Ethylene Sulfate)	1,3-Propane Sultone (PS)	Comparison Logic
Structure	5-membered Cyclic Sulfate	5-membered Cyclic Sultone	Sulfates are more reactive than Sultones.
Reactivity	High (Reduces ~1.5V)	Moderate (Reduces ~0.9V)	DTD forms SEI earlier in formation.
Safety	Solid (Dust hazard)	Liquid/Solid (Carcinogen)	PS is a potent carcinogen; DTD is similar but less volatile.
Efficacy	High (Requires <2 wt%)	Moderate (Requires 2-5 wt%)	DTD is more efficient per gram.

DTD vs. Trimethylene Sulfate (TMS)

Context: TMS is the 6-membered ring homolog of DTD.

- Ring Strain: DTD (5-ring) > TMS (6-ring).
- Implication: DTD is more reactive and forms a more robust SEI more quickly than TMS. However, TMS may offer better thermal stability in specific high-voltage cathodes due to

slower decomposition.

Experimental Protocols (Self-Validating Systems) Solubility & Handling (Critical for Reproducibility)

DTD is a solid that hydrolyzes rapidly in the presence of moisture, forming sulfuric acid and ethylene glycol. This introduces acidity (HF formation) into electrolytes, destroying performance.

Protocol: The "Dry-Sol" Method

- Pre-Check: Measure moisture of the base electrolyte (e.g., 1.0M LiPF₆ in EC/EMC) using Karl Fischer titration. Target: <10 ppm.
- Environment: All handling must occur in an Argon-filled glovebox (ppm, ppm).
- Dissolution:
 - Add DTD powder slowly to the electrolyte under magnetic stirring.
 - Validation Step: DTD is endothermic. Ensure solution returns to room temperature before sealing.
 - Visual Check: Solution must remain clear. Cloudiness indicates hydrolysis (sulfate precipitation) or polymer formation.
- Storage: Use aluminum bottles. Do not store in glass for extended periods if HF is present (etching).

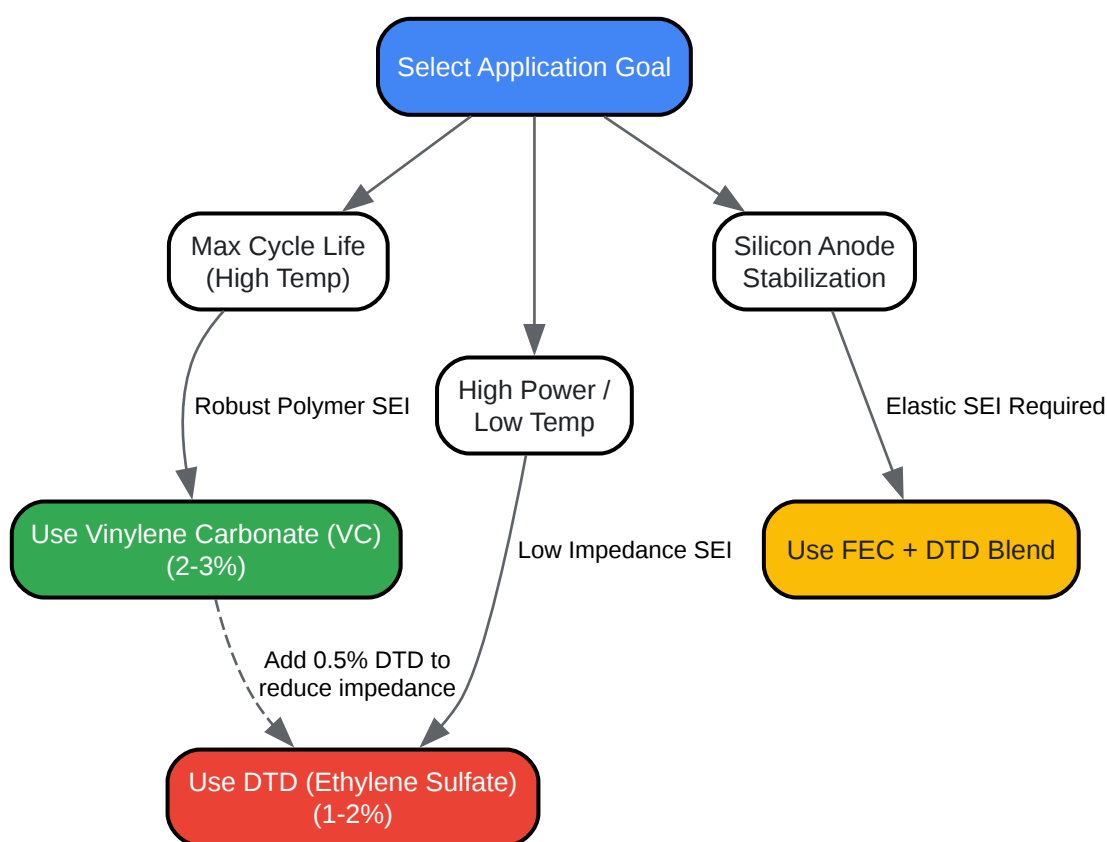
Drug Development Context: PGI Control

For pharmaceutical scientists, Ethylene Sulfate is a Potential Genotoxic Impurity (PGI). It often forms when Ethanol and Sulfuric Acid are used in synthesis.

- Detection Limit Requirement: Must detect at ppm levels relative to drug substance.
- Analytical Method: GC-MS or LC-MS/MS.
- Purge Strategy: Ethylene sulfate is hydrolytically unstable. An aqueous workup with a basic wash (NaHCO₃) typically hydrolyzes residual ethylene sulfate into harmless ethylene glycol and sulfate salts.

Strategic Selection Guide

Use the following decision logic to select the correct additive for your application.



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Figure 2: Decision matrix for additive selection based on performance targets.

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